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molecular formula C9H9F3O2 B3123922 2-[2-(Trifluoromethyl)phenoxy]ethan-1-ol CAS No. 313655-35-5

2-[2-(Trifluoromethyl)phenoxy]ethan-1-ol

Cat. No. B3123922
M. Wt: 206.16 g/mol
InChI Key: IDDALPBLIMDOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07534794B2

Procedure details

A mixture of 2-trifluoromethylphenol (2.00 g, 12.3 mmol), K2CO3 (1.71 g, 12.3 mmol) and ethylene carbonate (1.20 g, 13.6 mmol) in dry DMF (30 mL) was heated at 150° C. for 1 h. After cooling, the reaction was quenched by addition of water (10 mL). The mixture was concentrated in vacuo and the residue partitioned between water (30 mL) and EtOAc (30 mL). The aqueous phase was extracted with additional portions of EtOAc (3×30 mL). The combined organic layers were treated with charcoal, dried over MgSO4, and filtered through Celite. The filtrate was concentrated in vacuo and the remaining oil was purified by chromatography on silica gel using n-hexane/EtOAc (80:20) as eluent to give 0.50 g (20%) of the title product as white crystals: mp 74-77° C. Anal. (C9H9F3O2) C, H.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
20%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].C([O-])([O-])=O.[K+].[K+].C1(=O)O[CH2:21][CH2:20][O:19]1>CN(C=O)C>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH2:21][CH2:20][OH:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(C1=C(C=CC=C1)O)(F)F
Name
Quantity
1.71 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.2 g
Type
reactant
Smiles
C1(OCCO1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition of water (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water (30 mL) and EtOAc (30 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with additional portions of EtOAc (3×30 mL)
ADDITION
Type
ADDITION
Details
The combined organic layers were treated with charcoal
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the remaining oil was purified by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(OCCO)C=CC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 19.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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